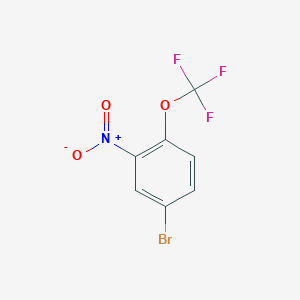

![molecular formula C16H16N2O3 B1303538 Ethyl 4-[(phenylcarbamoyl)amino]benzoate CAS No. 13142-97-7](/img/structure/B1303538.png)

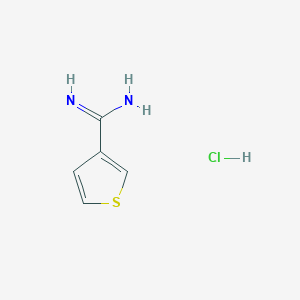

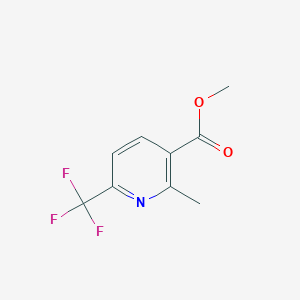

Ethyl 4-[(phenylcarbamoyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-[(phenylcarbamoyl)amino]benzoate, also known as benzocaine, is a local anesthetic commonly used in dentistry, surgery, and veterinary medicine. It has a CAS Number of 13142-97-7 and a molecular weight of 284.31 . The compound is solid in physical form .

Molecular Structure Analysis

The IUPAC name for this compound is ethyl 4-[(anilinocarbonyl)amino]benzoate . The InChI code is 1S/C16H16N2O3/c1-2-21-15(19)12-8-10-14(11-9-12)18-16(20)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,17,18,20) .Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 284.31 .Aplicaciones Científicas De Investigación

Application in Electro-Optical Field

Summary of the Application

Ethyl 4-amino benzoate has been identified as a potential candidate for electro-optical applications . This compound has been used in the growth of bulk size crystals, which are essential in various electro-optical applications .

Methods of Application

The crystal was grown using an indigenously developed single zone transparent resistive furnace . This method was chosen due to difficulties involved in its growth via a solution growth technique .

Results and Outcomes

The grown crystal was examined using single crystal X-ray diffraction and it was found that it crystallized in an orthorhombic crystal system with the non-centrosymmetric space group P 2 1 2 1 2 1 . The lattice parameters of the title material were further analysed using powder X-ray diffraction and they were found to be in agreement with the single crystal X-ray diffraction results . The strain in the lattice of the grown crystal was evaluated using the Hall–Williamson relation . The quality of the grown crystal was examined using a high resolution X-ray diffraction technique . Surface defects on the grown crystal were analysed using an etching technique . The transparency of the grown crystal was assessed using UV-vis spectroscopy and it was observed that the crystal possesses reasonably good transmittance over the visible spectrum . The optical band gap was also evaluated using Tauc’s plot . Furthermore, the laser damage threshold value was calculated using a Nd:YAG laser . Moreover, the thermal parameters and mechanical properties of the grown crystal were evaluated using photopyroelectric and nano-indentation techniques and it was observed that the crystal possesses quite fair thermal stability, however, the mechanical strength was low .

Application in LED Curing

Summary of the Application

Ethyl 4-[(phenylcarbamoyl)amino]benzoate, also known as Ethyl-4-(dimethylamino)benzoate (EDB), has been used in litho inks because they are more reactive than simple tertiary amines and exhibit less “bloom.” EDB is hydrophobic so it is suitable for litho applications where ink-water balance is critical .

Methods of Application

The compound is used as an amine synergist in LED curing to provide abstractable hydrogen to mitigate oxygen inhibition and improve surface cure . Three amino acrylates are evaluated as LED boosters to improve the surface cure by LED .

Results and Outcomes

The use of Ethyl-4-(dimethylamino)benzoate resulted in improved surface reactivity and had little negative impact on ink-water balance . It was found to be more effective in improving surface cure speed with less photoinitiator usage .

Application in Synthesis of Azo Dye Compound

Summary of the Application

Ethyl 4-[(phenylcarbamoyl)amino]benzoate has been used in the synthesis of a novel azo dye compound, Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB) .

Methods of Application

The compound was synthesized by the coupling reaction .

Results and Outcomes

The synthesized compound was characterized by FT-IR, 1H-and 13C-NMR, Mass, and UV–visible spectroscopies .

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements include H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

ethyl 4-(phenylcarbamoylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-2-21-15(19)12-8-10-14(11-9-12)18-16(20)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQOCJVXRQETBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377644 |

Source

|

| Record name | ethyl 4-(3-phenylureido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(phenylcarbamoyl)amino]benzoate | |

CAS RN |

13142-97-7 |

Source

|

| Record name | ethyl 4-(3-phenylureido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Aminoethyl)[5-(trifluoromethyl)(2-pyridyl)]amine](/img/structure/B1303473.png)

![Ethyl 3-[5-(chlorosulfonyl)thien-2-YL]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1303484.png)